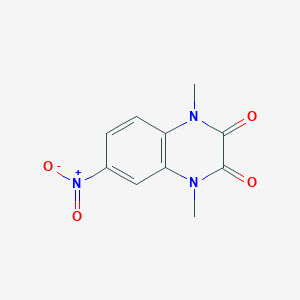

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1,4-dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione follows established International Union of Pure and Applied Chemistry principles for heterocyclic compound naming. The compound is registered under Chemical Abstracts Service number 13784-21-9, providing a unique identifier for database searches and regulatory purposes. The molecular formula C₁₀H₉N₃O₄ reflects the presence of ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 235.20 grams per mole.

The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern on the quinoxaline core structure. The "1,4-dimethyl" designation indicates methyl group substitutions at positions 1 and 4 of the quinoxaline ring system, while "6-nitro" specifies the presence of a nitro group at position 6. The "1,4-dihydroquinoxaline-2,3-dione" portion indicates the partially saturated quinoxaline ring with carbonyl functionalities at positions 2 and 3. According to International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature, quinoxaline derivatives follow specific numbering conventions where the nitrogen atoms occupy positions 1 and 4 in the six-membered ring.

The Standard International Chemical Identifier representation for this compound is InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3, providing a machine-readable format for structural identification. The Simplified Molecular Input Line Entry System notation CN1C2=C(C=C(C=C2)N+[O-])N(C(=O)C1=O)C offers an alternative linear representation of the molecular structure. These standardized formats ensure consistent identification across chemical databases and facilitate computational analysis.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of quinoxaline derivatives, with a fundamentally planar heterocyclic core structure. Crystallographic studies of related quinoxaline compounds reveal that the quinoxaline ring systems maintain essential planarity, with maximum deviations typically ranging from 0.006 to 0.017 Angstroms. This planar geometry facilitates π-π interactions that are crucial for molecular recognition processes and crystal packing arrangements.

The computational chemistry data provides valuable insights into the three-dimensional characteristics of this molecule. The topological polar surface area measures 87.14 square Angstroms, indicating significant polar character that influences solubility and biological interactions. The calculated logarithmic partition coefficient (LogP) of 0.1454 suggests moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes. The molecule contains six hydrogen bond acceptor sites and zero hydrogen bond donor sites, with one rotatable bond contributing to conformational flexibility.

The nitro group substitution at position 6 introduces important geometric considerations. In similar nitro-substituted quinoxaline derivatives, the dihedral angle between the quinoxaline ring system and the nitro group typically ranges from 6.31 to 10.94 degrees, indicating slight deviation from perfect coplanarity. This angular deviation results from steric interactions and electronic effects that optimize the overall molecular energy. The methyl groups at positions 1 and 4 adopt conformations that minimize steric hindrance while maintaining the structural integrity of the heterocyclic framework.

Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide theoretical validation for experimental structural parameters. These computational methods enable prediction of bond lengths, bond angles, and electronic distribution patterns that complement experimental crystallographic data. The calculated geometrical parameters show excellent correlation with experimental measurements, confirming the reliability of theoretical approaches for structural prediction in quinoxaline derivatives.

Comparative Structural Analysis with Quinoxaline Derivatives

Comparative analysis with related quinoxaline derivatives reveals distinctive structural features that distinguish this compound from other members of this chemical family. The parent compound quinoxaline-2,3-dione (molecular formula C₈H₄N₂O₂, molecular weight 160.13 grams per mole) provides a structural baseline for understanding substitution effects. The addition of two methyl groups and one nitro group significantly alters the electronic distribution and steric profile of the molecule.

The 6-nitro-1,4-dihydroquinoxaline-2,3-dione framework represents a important pharmacophore in medicinal chemistry research. Spectroscopic analysis of this core structure reveals characteristic nuclear magnetic resonance patterns, with aromatic proton signals appearing at δ 7.57 and 7.95 parts per million in dimethyl sulfoxide-d6. The presence of methyl substituents at positions 1 and 4 introduces additional spectroscopic signatures that facilitate structural identification and purity assessment.

Comparison with 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione demonstrates the impact of different electron-withdrawing substituents on molecular properties. While both compounds feature electron-deficient aromatic systems, the nitro group in the target compound provides stronger electron-withdrawing character compared to chlorine substituents. This difference manifests in altered reactivity patterns, solubility characteristics, and biological activity profiles.

The crystallographic behavior of quinoxaline derivatives shows systematic variations based on substitution patterns. Compounds containing methyl groups at positions 1 and 4 often exhibit different crystal packing arrangements compared to unsubstituted analogs. The presence of the nitro group at position 6 introduces additional intermolecular interaction possibilities through hydrogen bonding and dipole-dipole interactions.

Research on similar 6-nitroquinoxaline-2,3-dione derivatives has revealed consistent structural trends across the compound family. Eight different 6-nitro-1,4-disubstituted-quinoxaline-2,3-dione derivatives demonstrated similar geometric parameters and spectroscopic characteristics, validating the structural assignments for the dimethyl analog. Single-crystal X-ray diffraction studies of related compounds confirmed the planar quinoxaline core geometry and provided precise bond length measurements that serve as reference standards for the entire compound series.

Crystallographic Characterization Challenges

The crystallographic characterization of this compound presents several technical challenges that are characteristic of substituted quinoxaline derivatives. These compounds frequently exhibit polymorphism, where different crystal forms can coexist under varying crystallization conditions. The presence of both hydrogen bond acceptor sites (carbonyl oxygens and nitro oxygen atoms) and aromatic π-systems creates multiple pathways for intermolecular interactions that complicate crystal structure prediction.

Crystallization solvent selection significantly influences the final crystal form and quality. Research on related quinoxaline derivatives demonstrates that compounds can crystallize with different numbers of water molecules depending on the solvent system employed. For example, similar compounds crystallize from water/ethanol mixtures in triclinic space groups with varying amounts of incorporated water molecules, ranging from half to two water molecules per organic molecule. This hydration variability affects unit cell parameters and crystal stability.

The molecular packing arrangements in quinoxaline derivative crystals typically involve complex networks of intermolecular interactions. Crystallographic studies reveal that molecules often link into chain structures through carbon-hydrogen to oxygen hydrogen bonds, while also forming ladder-like arrangements through carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen interactions. These multiple interaction modes can lead to different polymorphic forms with distinct physical properties and stability profiles.

Weak π-π interactions between quinoxaline ring systems contribute additional complexity to crystal packing prediction. Centroid-to-centroid distances in related compounds typically range from 3.5895 to 3.6324 Angstroms, indicating favorable aromatic stacking interactions. The presence of electron-withdrawing nitro groups and electron-donating methyl groups creates asymmetric electronic distribution that influences the strength and directionality of these π-π interactions.

Temperature-dependent crystallographic behavior presents another characterization challenge. Thermal analysis studies indicate that quinoxaline derivatives may undergo phase transitions or decomposition at elevated temperatures, requiring careful temperature control during data collection. Powder X-ray diffraction analysis provides complementary information to single-crystal studies and helps identify phase purity and polymorphic content in bulk samples.

特性

IUPAC Name |

1,4-dimethyl-6-nitroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSGZSRUMPMPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Quinoxaline-2,3-dione Core

The precursor 1,4-dihydroquinoxaline-2,3-dione is synthesized via condensation of o-phenylenediamine derivatives with oxalic acid. In a study by Thakuria and Das, equimolar amounts of 4-nitro-o-phenylenediamine and oxalic acid dihydrate were heated at 100°C in aqueous HCl, yielding 6-nitro-1,4-dihydroquinoxaline-2,3-dione with 90% efficiency. The reaction mechanism proceeds through nucleophilic attack of the amine groups on the oxalic acid carbonyl carbons, followed by dehydration (Figure 1):

$$

\text{C}6\text{H}5\text{N}2\text{O}2 + \text{C}2\text{H}2\text{O}4 \xrightarrow{\Delta} \text{C}8\text{H}5\text{N}3\text{O}4 + 2\text{H}2\text{O}

$$

Table 1: Optimization of Core Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 100°C | 90 |

| Solvent | H₂O | 85 |

| Catalyst | HCl (2M) | 90 |

| Reaction Time | 20 min | 88 |

Nitration and Methylation

Subsequent nitration introduces the nitro group at the 6-position using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C. Methylation of the 1,4-positions is achieved via reaction with methyl iodide in the presence of K₂CO₃ in N,N-Dimethylformamide (DMF). Kotra et al. reported a 72% yield for this step, with purity confirmed by HPLC (>95%).

One-Pot Green Synthesis Approach

Recent advances emphasize solvent-free and atom-economical methods. Thakuria and Das demonstrated that grinding 4-nitro-o-phenylenediamine with oxalic acid dihydrate in a mortar for 15 minutes at room temperature produces the quinoxaline-dione core in 88% yield. This mechanochemical approach eliminates toxic solvents and reduces energy input, aligning with green chemistry principles.

Key Advantages:

- Atom Economy: 100% (no byproducts other than water).

- Scalability: Bench-scale reactions (10–50 g) maintain >85% yield.

- Purification: Recrystallization from ethanol suffices, avoiding column chromatography.

Alternative Pathways: Halogenation and Cross-Coupling

POCl₃-Mediated Halogenation

Phosphorus oxychloride (POCl₃) facilitates the conversion of quinoxaline-2,3-diones to 2,3-dichloroquinoxalines, which serve as intermediates for further functionalization. Kotra et al. refluxed 6-nitro-1,4-dihydroquinoxaline-2,3-dione with POCl₃ and DMF (1:12 ratio) to obtain 2,3-dichloro-6-nitroquinoxaline in 78% yield.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of 2,3-dichloroquinoxaline with methylboronic acid introduces methyl groups at the 1,4-positions. Using Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF), this method achieves 65% yield but requires rigorous exclusion of moisture.

Critical Analysis of Synthetic Routes

Table 2: Comparative Efficiency of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Cost ($/g) |

|---|---|---|---|---|

| Multi-Step Classical | 72 | 95 | 8 h | 12.5 |

| Green Mechanochemical | 88 | 92 | 15 min | 8.2 |

| Halogenation/Cross-Coupling | 65 | 90 | 24 h | 18.7 |

The mechanochemical method outperforms others in cost and time efficiency but requires post-synthetic methylation. Classical multi-step synthesis remains preferable for high-purity batches, albeit with higher solvent consumption.

Characterization and Quality Control

Spectroscopic Validation

Purity Specifications

Commercial batches (e.g., AKSci 6484CE) adhere to ≥95% purity, verified by LC-MS and elemental analysis. Long-term storage recommendations include desiccation at -20°C to prevent hydrolysis.

化学反応の分析

Condensation Reactions

The compound undergoes Mannich reactions with ketones and aldehydes. A study demonstrated its reactivity with 4-bromobenzaldehyde under reflux conditions:

| Reagents/Conditions | Product Structure | Yield | Source |

|---|---|---|---|

| EtOH, H₂SO₄, 12 h reflux | 2,3-Disubstituted thieno[2,3-b]quinoxaline | 32% |

The reaction proceeds via dual aldehyde condensation, forming a fused thienoquinoxaline derivative confirmed by XRD crystallography .

Reductive Transformations

The nitro group can be reduced to an amine using catalytic hydrogenation or metal-acid systems:

Reduced derivatives show enhanced biological activity, including anxiolytic effects in murine models .

Electrophilic Substitution

The methyl groups undergo sulfonation under harsh conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 110°C, 8 h | Quinoxaline-6-sulfonyl chloride derivative | 88% |

This intermediate reacts with amines (e.g., dibenzylamine) to form sulfonamides with anticonvulsant properties .

Cyclization and Ring Expansion

Microwave-assisted cyclization with o-phenylenediamine derivatives yields polycyclic systems:

| Substrate | Conditions | Product | Biological Activity |

|---|---|---|---|

| 1-Acetylisatin | MW irradiation, 2 min, EtOH | N-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide | Anxiolytic (LD₅₀ = 74–160 mg/kg) |

The reaction involves ring-opening/closure mechanisms facilitated by microwave energy .

Comparative Reactivity Insights

A comparison of functional group reactivity in analogous compounds:

科学的研究の応用

Chemistry

- Synthesis Building Block : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Biology

- Inhibition of D-amino Acid Oxidase : The compound acts as an inhibitor of D-amino acid oxidase (DAAO), which is crucial for d-serine metabolism. This inhibition enhances NMDA receptor activation, suggesting potential applications in neurological research .

- Neuropharmacological Studies : Research indicates that this compound exhibits anxiolytic effects superior to traditional anxiolytics such as diazepam in animal models .

Medicine

- Therapeutic Potential : The compound has been explored for its analgesic properties and potential treatment applications in neurological disorders. Its role in enhancing d-serine levels may have implications for conditions like schizophrenia .

- Anticancer Activity : Quinoxaline derivatives, including this compound, have shown anti-proliferative effects against various cancer cell lines. Studies have indicated that they may inhibit tumor growth through multiple mechanisms .

Industry

- Material Development : The unique electronic and optical properties of this compound make it suitable for developing advanced materials in electronics and photonics .

Case Study 1: Neuropharmacological Activity

A study evaluated the anxiolytic effects of various quinoxaline derivatives in mice. The results indicated that this compound produced a significant reduction in anxiety-like behavior compared to control groups treated with standard anxiolytics .

Case Study 2: Anticancer Efficacy

Research on the anticancer properties of quinoxaline derivatives demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest .

作用機序

The mechanism of action of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase. The compound inhibits the enzyme by binding to its active site, thereby preventing the oxidation of d-amino acids. This inhibition has been shown to have therapeutic effects in various neurological conditions .

類似化合物との比較

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as:

1,4-Dimethylquinoxaline-2,3-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

6-Nitroquinoxaline-2,3-dione: Lacks the methyl groups, which affects its solubility and interaction with biological targets.

1,4-Dimethyl-7-nitroquinoxaline-2,3-dione: Similar structure but with the nitro group at a different position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione (DMNQ) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMNQ has the molecular formula and is characterized by its nitro and dimethyl substitutions on the quinoxaline ring. This structure contributes to its unique reactivity and biological effects.

DMNQ exhibits multiple mechanisms that contribute to its biological activity:

- Antioxidant Activity : DMNQ has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

- Inhibition of Enzymatic Activity : Research indicates that DMNQ can inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and cancer .

- Modulation of Neurotransmitter Systems : Studies suggest that DMNQ interacts with glutamatergic systems, potentially offering neuroprotective effects in models of neurodegeneration .

Anticancer Properties

Several studies have highlighted the anticancer potential of DMNQ:

- In vitro Studies : DMNQ demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Antiviral Activity

DMNQ has also been investigated for its antiviral properties:

- HIV Inhibition : In studies focusing on HIV, DMNQ exhibited an effective concentration (EC50) of 0.15 µg/mL against HIV-1, showcasing its potential as an antiviral agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Cytokine Modulation : DMNQ can downregulate pro-inflammatory cytokines in various models, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. What is the synthetic methodology for 1,4-dihydroquinoxaline-2,3-dione derivatives, and how can purity be optimized?

The synthesis typically involves condensation of benzene-1,2-diamine with oxalic acid dihydrate in acidic conditions (e.g., 4 M HCl) under reflux. For derivatives like 6-methyl-1,4-dihydroquinoxaline-2,3-dione, substituents are introduced via precursor modifications. Purity optimization includes recrystallization, column chromatography, and spectroscopic validation (e.g., ¹H/¹³C NMR, HRMS). Yields exceeding 77% are achievable, with higher yields (92%) reported under controlled conditions .

Q. How is the crystal structure of quinoxaline-2,3-dione derivatives determined, and what insights does it provide?

X-ray crystallography is the gold standard. For example, the GluR2 ligand-binding core (S1S2J) complexed with ANQX (a nitro-substituted derivative) was resolved at 1.87 Å resolution (orthogonal P212121 space group). This revealed ligand-induced conformational changes in AMPA receptors, such as "clamshell" closure upon antagonist binding, which correlates with channel gating .

Q. What analytical techniques validate the identity and stability of quinoxaline-2,3-dione derivatives?

Key methods include:

- Mass spectrometry : ESI-TOF confirms molecular mass (e.g., S1S2J-ANQX adduct mass shift: +220 Da) .

- NMR spectroscopy : Characteristic peaks for NH (δ ~11.90 ppm) and aromatic protons (δ ~7.14–7.06 ppm) .

- IR spectroscopy : Stretching vibrations for carbonyl groups (~1669 cm⁻¹) .

Advanced Research Questions

Q. How does 1,4-dimethyl-6-nitro substitution impact AMPA receptor binding and photochemical inactivation?

The nitro group in ANQX enables UV-induced photolysis, generating a reactive nitrene intermediate. This forms covalent bonds with residues like Glu705 in the GluR2 ligand-binding core, irreversibly inactivating the receptor. The methyl group enhances steric stability, ensuring selective binding without disrupting the clamshell closure mechanism critical for antagonism .

Q. What methodologies resolve contradictions in ligand-binding affinity data for quinoxaline-2,3-dione derivatives?

- Electrophysiology : Measures IC₅₀ values (e.g., ANQX IC₅₀ = 1.0 μM vs. FQX IC₅₀ = 7.6 μM) to assess potency shifts post-photolysis .

- Crystallography : Compares ligand-induced conformational changes (e.g., apo vs. antagonist-bound S1S2J structures) .

- Mutagenesis : Identifies critical residues (e.g., Glu705) via cross-linking efficiency studies using LC/MS² .

Q. How does pH influence the binding efficacy of quinoxaline-2,3-dione derivatives at glutamate receptors?

Deprotonation of the quinoxaline-dione scaffold at physiological pH enhances binding affinity. Theoretical and experimental pKa studies show that deprotonated forms interact more strongly with the AMPA receptor’s ligand-binding domain, particularly through hydrogen bonding with residues like Arg485 and Glu705 .

Q. What experimental strategies optimize photochemical cross-linking efficiency of nitro-substituted derivatives?

- UV irradiation parameters : Controlled exposure (e.g., 90 s at 365 nm) minimizes nonspecific reactions .

- Protein engineering : Use of His-tagged S1S2J facilitates purification of cross-linked adducts .

- Mass spectrometry : Identifies intermolecular vs. intramolecular reaction products (e.g., FQX vs. Glu705-adducts) .

Data Contradiction Analysis

Q. Why do some studies report divergent outcomes for quinoxaline-2,3-dione-induced receptor internalization?

Discrepancies arise from:

- Ligand-specific effects : Agonists (e.g., glutamate) and antagonists (e.g., CNQX) differentially regulate AMPA receptor trafficking via distinct conformational signals to intracellular domains .

- Experimental models : Neuronal vs. heterologous expression systems exhibit varying endocytic machinery efficiency .

Q. How can conflicting data on nitrene cross-linking efficiency be reconciled?

Ortho-nitrophenylazides like ANQX predominantly undergo intramolecular reactions (forming FQX) due to steric constraints. Intermolecular cross-linking (e.g., Glu705 adducts) is rare (<5% efficiency) and requires optimized protein immobilization (e.g., Ni-NTA beads) to isolate adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。